N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 3. The molecule also contains a tetrahydro-2H-pyran (oxane) ring fused to a 4-methoxyphenyl group and linked via a carboxamide bridge. The compound’s design combines lipophilic (isopropyl, methoxyphenyl) and polar (thiadiazole, carboxamide) moieties, which may influence solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C18H23N3O3S/c1-12(2)15-20-21-17(25-15)19-16(22)18(8-10-24-11-9-18)13-4-6-14(23-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,19,21,22) |
InChI Key |
QNVQUFOPNANZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate diols or haloalcohols under acidic conditions.
Coupling of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions.
Final Coupling Reaction: The final step involves coupling the thiadiazole derivative with the tetrahydropyran derivative using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could be involved in binding to metal ions or proteins, while the methoxyphenyl group might interact with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and bioactivity profiles. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
Key Observations :
Tetrazole (): The tetrazole ring, with four nitrogen atoms, offers higher aromaticity and metabolic stability compared to thiadiazole, which may explain its efficacy in plant growth regulation . Thiazole (): Thiazole derivatives prioritize sulfur-mediated hydrophobicity and are often associated with antimicrobial or enzyme-inhibitory roles .
Substituent Impact: The 4-methoxyphenyl group in the target compound and tetrazole analogs (e.g., 2h in ) introduces electron-donating effects, which can modulate receptor binding. Isopropyl groups (common in both target and thiazole derivatives) enhance lipophilicity, favoring passive diffusion across biological membranes .
Biological Activity: Tetrazole-urea derivatives () exhibit auxin- and cytokinin-like activities, suggesting a role in mimicking plant hormones. Thiazole derivatives () often target enzymes or microbial pathways, but the absence of specific activity data for the target compound limits direct functional comparisons .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely involves cyclocondensation for the thiadiazole ring and nucleophilic substitution for the carboxamide linkage, akin to methods for tetrazole-urea derivatives .
- Structure-Activity Relationship (SAR) :
- Replacing tetrazole with thiadiazole may reduce metabolic stability but improve electrophilic reactivity.
- The oxane ring’s rigidity could limit bioavailability compared to flexible urea linkers in compounds .
Biological Activity
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound belonging to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 277.34 g/mol
- IUPAC Name : N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Antifungal Activity
Research indicates that thiadiazole derivatives exhibit significant antifungal properties. A study highlighted that certain derivatives showed promising activity against Phytophthora infestans, a notorious plant pathogen. The compound's structure may enhance its interaction with fungal targets, leading to effective inhibition of fungal growth .
Antibacterial Activity
Thiadiazole derivatives have also been evaluated for their antibacterial potential. Compounds similar to this compound demonstrated moderate antibacterial activity against various strains, including Xanthomonas oryzae and Xanthomonas campestris. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .
Anti-inflammatory and Anticancer Properties
Beyond antifungal and antibacterial activities, thiadiazole derivatives have shown potential anti-inflammatory effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. Furthermore, certain derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
